molecular formula C15H15ClN2 B6593482 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 58467-94-0

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No.: B6593482
CAS No.: 58467-94-0
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a chemical compound with the molecular formula C15H15ClN2. It is known for its unique photophysical properties, particularly its ability to exhibit aggregation-induced emission (AIE). This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Phenylamino)allylidene)aniline hydrochloride can be synthesized through a one-pot reaction involving the condensation of aniline and malonaldehyde in the presence of hydrochloric acid. The reaction typically occurs in an ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(Phenylamino)allylidene)aniline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(Phenylamino)allylidene)aniline hydrochloride exerts its effects is primarily through its unique photophysical properties. The compound exhibits strong solid-state emission due to the restriction of intramolecular motion, which is driven by halogen bond interactions. This mechanism enhances its aggregation-induced emission, making it highly efficient in light-emitting applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Phenylamino)allylidene)aniline
  • N-(3-(Phenylamino)allylidene)aniline monohydrochloride
  • N-(3-(Phenylamino)allylidene)aniline dihydrochloride

Uniqueness

N-(3-(Phenylamino)allylidene)aniline hydrochloride stands out due to its high quantum yield and large Stokes shift, which are superior to many other AIE-active compounds. Its ability to self-assemble into highly ordered nanostructures further enhances its photophysical properties, making it a valuable compound in the development of advanced luminescent materials .

Properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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